3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound that combines the structural features of thiazole, piperazine, and benzothiazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step procedures. One common method involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures . The reaction conditions often require prolonged heating to ensure complete conversion.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The benzothiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The piperazine moiety can engage in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The biological activity of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is primarily due to its interaction with specific molecular targets. For instance, its antipsychotic effects are attributed to its ability to bind to dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the thiazole ring.
2-Methyl-1,3-thiazole derivatives: Contain the thiazole ring but differ in the attached functional groups.
The uniqueness of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole lies in its combined structural features, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H18N4S2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H18N4S2/c1-12-17-13(11-21-12)10-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,11H,6-10H2,1H3 |
InChI Key |
AFXDLEPNBXMKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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